Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl-

描述

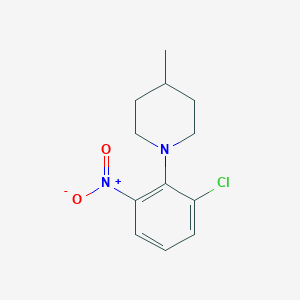

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- is a chemical compound with the molecular formula C11H13ClN2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chloro-nitrophenyl group attached to the piperidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- typically involves the reaction of 2-chloro-6-nitroaniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The nitro and chloro groups at the phenyl ring facilitate substitution reactions under specific conditions.

Key Observations :

-

The nitro group enhances electrophilicity at the 4-position of the phenyl ring, enabling substitution with amines or piperazines.

-

Steric hindrance from the methyl group on piperidine limits reactivity at the 4-position but promotes regioselectivity.

Reduction Reactions

The nitro group (-NO<sub>2</sub>) can be reduced to an amine (-NH<sub>2</sub>) under catalytic hydrogenation.

Mechanistic Insight :

-

Reduction of the nitro group proceeds via a nitroso intermediate, ultimately yielding primary amines.

-

Hydrogenation preserves the piperidine ring structure while modifying the aryl substituent.

Cross-Coupling Reactions

The chloro substituent enables participation in metal-catalyzed couplings.

Applications :

-

Suzuki coupling introduces heteroaromatic groups, enhancing biological activity.

-

The chlorine atom acts as a leaving group in palladium-mediated couplings.

Cyclization and Rearrangement

The compound participates in cyclization reactions to form complex heterocycles.

Structural Impact :

-

Cyclization reactions exploit the rigidity of the piperidine ring to form fused bicyclic systems.

Halogenation and Functionalization

The chloro group undergoes further functionalization.

Industrial Relevance :

-

Acid chloride intermediates are pivotal for synthesizing amides and esters.

Interaction with Biological Targets

The compound’s nitro and piperidine groups enhance interactions with enzymes and receptors.

| Target | Observed Effect | Reference |

|---|---|---|

| OGG1 (DNA glycosylase) | Thermal stabilization (T<sub>m</sub> shift = +4.2°C) | |

| Smooth muscle relaxant | IC<sub>50</sub> = 0.8–2.1 µM in spiro-isoquinolino derivatives |

Pharmacological Insight :

-

Nitro groups enhance binding to hydrophobic enzyme pockets, while piperidine improves solubility.

科学研究应用

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- is a nitrogen-containing heterocyclic compound in the piperidine family, featuring a piperidine ring with substitutions at the 1-position by a 2-chloro-6-nitrophenyl group and at the 4-position by a methyl group. The presence of the nitro group contributes to its potential biological activity, making it interesting in medicinal chemistry and pharmacology.

Applications in Scientific Research

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- has potential applications in several fields. It serves as a scaffold for developing new drugs targeting various diseases, particularly cancers and infections. Piperidine derivatives have demonstrated diverse biological activities, which are often linked to the presence of specific functional groups that enhance interaction with biological targets. Studies on the interactions of Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- with biological targets help elucidate the mechanism of action and optimize the compound's efficacy.

Structural Similarities and Biological Activities

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- shares structural similarities with several other compounds. Some notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine | Basic piperidine structure | General pharmacological activity |

| N-Methylpiperidine | Methyl substitution at nitrogen | Enhanced lipophilicity |

| 2-Chloropiperidine | Chlorine substitution at carbon | Antimicrobial properties |

| 4-Methylpiperazine | Similar ring structure with nitrogen substitutions | Antidepressant activity |

Each of these compounds exhibits unique properties due to their specific substitutions, making Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- particularly interesting for its distinct combination of functionalities.

Piperidine Derivatives as DHFR Inhibitors

A novel series of 4-piperidine-based thiosemicarbazones were assessed for their inhibitory activity against dihydrofolate reductase (DHFR) enzyme . DHFR is an essential enzyme in folate metabolism and a promising target for drug development against various diseases, including cancer and tuberculosis . An integrated approach combining in vitro biochemical assays with in silico molecular docking analysis was used to evaluate the inhibitory potential of these 4-piperidine-based thiosemicarbazones . The study also performed SAR analysis to elucidate how structural modifications impact the compound’s biological activity, guiding the rational design of potent and selective drug candidates for targeted diseases . These findings may provide a comprehensive assessment of 4-piperidine-based thiosemicarbazones as DHFR inhibitors and contribute to the development of novel therapeutics targeting DHFR-associated diseases .

Other Piperidine Applications

作用机制

The mechanism of action of Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-nitrophenyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity.

相似化合物的比较

Similar Compounds

Piperidine, 1-(2-chloro-6-nitrophenyl)-: Lacks the methyl group at the 4-position.

Piperidine, 1-(2-chloro-4-nitrophenyl)-4-methyl-: Has the nitro group at the 4-position instead of the 6-position.

Piperidine, 1-(2-bromo-6-nitrophenyl)-4-methyl-: Contains a bromo group instead of a chloro group.

Uniqueness

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, as well as the presence of the methyl group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

Piperidine derivatives, including 1-(2-chloro-6-nitrophenyl)-4-methyl-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Piperidine Compounds

Piperidine is a saturated heterocyclic compound known for its role as a scaffold in various biologically active molecules. The introduction of substituents such as nitro groups can enhance the pharmacological properties of piperidine derivatives. The compound 1-(2-chloro-6-nitrophenyl)-4-methyl- is particularly notable for its potential antimicrobial and anticancer activities.

The biological activity of 1-(2-chloro-6-nitrophenyl)-4-methyl- is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the piperidin-2-one moiety may modulate the activity of enzymes and receptors, influencing cellular pathways involved in disease processes .

Antimicrobial Activity

Piperidine derivatives have shown considerable promise as antimicrobial agents. The presence of electron-withdrawing groups like nitro on the phenyl ring has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications on the piperidine ring can further improve antimicrobial efficacy .

Anticancer Activity

Research has demonstrated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-chloro-6-nitrophenyl)-4-methyl- have been evaluated for their cytotoxic effects on various cancer cell lines. These studies typically assess cell viability using assays such as the sulforhodamine B (SRB) assay, revealing that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the chemical structure of piperidine derivatives impact their biological activity. For example, the introduction of different substituents at specific positions on the piperidine ring can significantly alter potency and selectivity against target enzymes or receptors. The integration of thiosemicarbazone moieties with piperidine has resulted in compounds with enhanced inhibitory activity against dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis .

Case Studies and Research Findings

- Antimicrobial Studies : A series of piperidine derivatives were synthesized and tested for antibacterial activity. Compounds with nitro substitutions displayed strong inhibition against various bacterial strains, suggesting a promising avenue for developing new antibiotics .

- Anticancer Investigations : In vitro studies demonstrated that certain piperidine derivatives could effectively induce apoptosis in human cancer cell lines such as HCT-116 and MCF-7. These findings were supported by flow cytometry analyses showing significant alterations in cell cycle distribution upon treatment with these compounds .

- Inhibitory Activity Against DHFR : Research focused on synthesizing thiosemicarbazones based on piperidine showed promising results in inhibiting DHFR activity, indicating potential applications in cancer therapy due to its role in nucleotide synthesis .

Data Tables

| Compound | Activity Type | IC50 Value (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| 1-(2-chloro-6-nitrophenyl)-4-methyl-piperidine | Antimicrobial | 10–20 | Bacterial Cell Wall Synthesis |

| Piperidine-based Thiosemicarbazones | DHFR Inhibition | 5–15 | Dihydrofolate Reductase |

| Piperidine Derivative X1 | Anticancer (HCT-116) | 12–18 | Apoptosis Induction |

属性

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9-5-7-14(8-6-9)12-10(13)3-2-4-11(12)15(16)17/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLQJMZOJIPGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。